molecular formula C22H17BrCl2N2S2 B14911980 N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine hydrobromide

N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine hydrobromide

Cat. No.: B14911980
M. Wt: 524.3 g/mol
InChI Key: IGONPNAKGYKKKS-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-4-(4-(methylthio)phenyl)-5-phenylthiazol-2-amine hydrobromide is a synthetic organic compound that belongs to the thiazole class of chemicals. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorophenyl)-4-(4-(methylthio)phenyl)-5-phenylthiazol-2-amine hydrobromide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: Introduction of the 2,6-dichlorophenyl and 4-(methylthio)phenyl groups through nucleophilic aromatic substitution reactions.

    Final Assembly: Coupling the phenylthiazole intermediate with the amine group to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.

    Reduction: Reduction reactions could target the nitro groups if present in derivatives.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

Biologically, thiazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound might be investigated for similar activities.

Medicine

In medicine, it could be studied for its potential as a therapeutic agent, particularly if it shows activity against specific biological targets.

Industry

Industrially, it might be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dichlorophenyl)-4-hydroxy-2-(methylthio)pyrimidine-5-carboxamide
  • N-(2,6-Dichlorophenyl)-4-hydroxy-2-(methylthio)pyrimidine-5-carboxamide

Uniqueness

What sets N-(2,6-Dichlorophenyl)-4-(4-(methylthio)phenyl)-5-phenylthiazol-2-amine hydrobromide apart might be its specific substitution pattern on the thiazole ring, which could confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H17BrCl2N2S2

Molecular Weight

524.3 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-4-(4-methylsulfanylphenyl)-5-phenyl-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C22H16Cl2N2S2.BrH/c1-27-16-12-10-14(11-13-16)19-21(15-6-3-2-4-7-15)28-22(25-19)26-20-17(23)8-5-9-18(20)24;/h2-13H,1H3,(H,25,26);1H

InChI Key

IGONPNAKGYKKKS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(SC(=N2)NC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4.Br

Origin of Product

United States

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